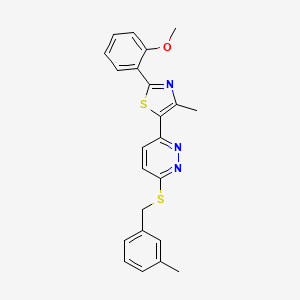

2-(2-Methoxyphenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole

Description

This compound is a thiazole-based heterocyclic molecule with a 2-methoxyphenyl group at position 2, a methyl group at position 4, and a pyridazine ring substituted with a 3-methylbenzylthio group at position 4. The thiazole core is a five-membered aromatic ring containing sulfur and nitrogen, which is critical for its electronic and steric properties. The pyridazine moiety, a six-membered ring with two adjacent nitrogen atoms, enhances π-π stacking interactions in biological systems.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-4-methyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS2/c1-15-7-6-8-17(13-15)14-28-21-12-11-19(25-26-21)22-16(2)24-23(29-22)18-9-4-5-10-20(18)27-3/h4-13H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHSUELJOFTEJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Methoxyphenyl)-4-methyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is a complex organic compound belonging to the thiazole class, characterized by its unique structural features, including a thiazole ring, a pyridazine moiety, and various substituents. This compound has attracted attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties.

The molecular formula of the compound is with a molecular weight of 419.6 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 419.6 g/mol |

| CAS Number | 955240-36-5 |

The biological activity of this compound may involve several mechanisms:

1. Enzyme Interaction:

The compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing biochemical processes within cells.

2. Receptor Modulation:

It may interact with cell surface receptors, modulating their activity and affecting signal transduction pathways.

3. Disruption of Cellular Processes:

The compound could interfere with critical cellular processes such as DNA replication and protein synthesis, leading to altered cell growth and function.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyridazine moieties exhibit significant antimicrobial properties. Preliminary studies suggest that this compound shows promising activity against various bacterial strains, demonstrating potential as a new antimicrobial agent.

Antifungal Properties

In vitro studies have shown that this compound exhibits antifungal activity against several pathogenic fungi. The minimum inhibitory concentration (MIC) values indicate effective inhibition of fungal growth, suggesting its utility in treating fungal infections.

Anticancer Potential

The compound's ability to influence cell proliferation and induce apoptosis in cancer cell lines has been evaluated. It has shown cytotoxic effects on several cancer types, indicating its potential role in cancer therapy.

Case Studies

-

Antimicrobial Efficacy Study:

- A study assessed the antimicrobial activity of various thiazole derivatives, including the target compound. Results indicated over 90% inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at specific concentrations.

-

Antifungal Activity Assessment:

- In a comparative analysis with known antifungals, the compound demonstrated significant antifungal activity against Candida albicans, with MIC values lower than those of traditional treatments.

-

Cytotoxicity Evaluation:

- A series of assays were conducted on human cancer cell lines (e.g., breast cancer MCF-7 cells). The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of heterocycles, including thiazolo-triazolones, benzimidazole-thiazole-triazole acetamides, and thiopyrimidine-triazole derivatives. Key comparisons are outlined below:

Key Insights from Comparative Analysis

Substituent Effects on Toxicity :

- The 3-methylbenzylthio group in the target compound likely reduces acute toxicity compared to smaller alkylthio groups (e.g., methylthio in ). Longer or bulkier substituents slow cellular uptake and metabolism, as seen in octylthio derivatives (LC₅₀ = 49.66 mg/L) .

- The 2-methoxyphenyl group may enhance metabolic stability by resisting oxidative degradation, a feature observed in other methoxy-substituted heterocycles .

Biological Activity :

- Pyridazine-thiazole hybrids (like the target compound) are associated with kinase inhibition due to their planar structure and nitrogen-rich rings, which mimic ATP-binding motifs .

- Thiadiazole-triazole derivatives () show enhanced enzyme binding via sulfur-mediated interactions, suggesting the target compound’s thioether linkage could play a similar role .

Synthetic Challenges :

- The target compound’s synthesis likely requires multi-step protocols involving Suzuki coupling (for pyridazine-thiazole linkage) and thioether formation, analogous to methods in and .

Research Findings and Data

Toxicity and Substituent Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.